![molecular formula C18H24Cl2N2O2S B1402461 4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride CAS No. 1361111-82-1](/img/structure/B1402461.png)
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Vue d'ensemble
Description
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride is a useful research compound. Its molecular formula is C18H24Cl2N2O2S and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Al-adilee & Hessoon (2019) focused on synthesizing thiazolyl azo dye ligands derived from 2-amino-5-methyl thiazole, highlighting their potential in anticancer research. These compounds, including those related to the 4-chloro-phenoxyethyl-methyl-thiazol class, demonstrate versatility in synthesis and applications in medicinal chemistry (Al-adilee & Hessoon, 2019).
Antimicrobial and Antifungal Applications
- Research by Sah et al. (2014) explored the antimicrobial properties of compounds derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicating the relevance of 4-chloro-phenoxyethyl-methyl-thiazol derivatives in developing new antimicrobial agents (Sah et al., 2014).
Potential in Anticancer Studies
- The synthesis and potential anticancer applications of 1,2,3-thiadiazoles, including those structurally related to 4-chloro-phenoxyethyl-methyl-thiazol, were discussed in a study by Looker & Wilson (1965). These compounds show promise in the development of new anticancer drugs (Looker & Wilson, 1965).
Anti-inflammatory and Antimicrobial Potential
- Karabasanagouda et al. (2008) synthesized a series of thiazole compounds, including those with 4-chloro-phenoxyethyl-methyl-thiazol structures. These compounds were evaluated for their anti-inflammatory and antimicrobial properties, suggesting their potential in these therapeutic areas (Karabasanagouda et al., 2008).
Application in Organic Synthesis
- Liu Jian-p (2014) reported on the synthesis of 4-hydroxy phenyl-4-methyl thiazole-5-carboxylate, showcasing the diverse synthetic applications of thiazole derivatives and their potential in developing various organic compounds (Liu Jian-p, 2014).
Molluscicidal Properties
- A study by El-bayouki & Basyouni (1988) explored the molluscicidal properties of thiazolo[5,4-d]pyrimidines, indicating the potential use of 4-chloro-phenoxyethyl-methyl-thiazol derivatives in controlling snail populations that are intermediate hosts in diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Cardioprotective Activity
- Research by Drapak et al. (2019) on the synthesis of 2-arylimino-1,3-thiazole derivatives, related to the 4-chloro-phenoxyethyl-methyl-thiazol class, revealed their potential cardioprotective activity, suggesting applications in cardiovascular disease management (Drapak et al., 2019).
Propriétés
IUPAC Name |
4-[5-[2-(4-chlorophenoxy)ethyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2S.ClH/c1-13-16(7-12-23-15-5-3-14(19)4-6-15)24-17(21-13)18(22)8-2-10-20-11-9-18;/h3-6,20,22H,2,7-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPRRJUOOWRVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2(CCCNCC2)O)CCOC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



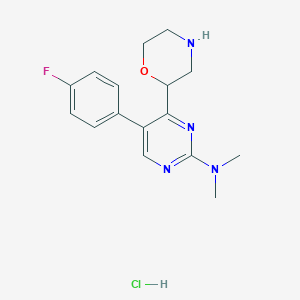

![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)
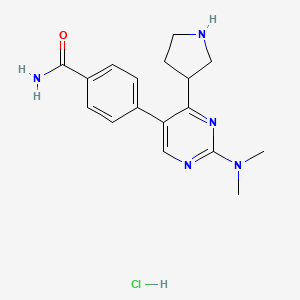
![7-Benzyl-2-piperidin-3-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402388.png)
![3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1402390.png)

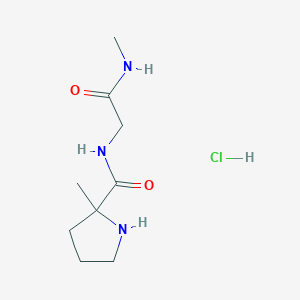
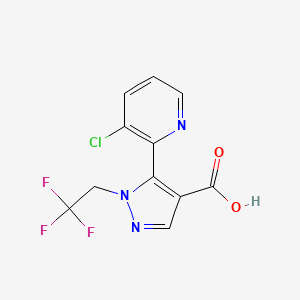
![1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone](/img/structure/B1402395.png)

![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)
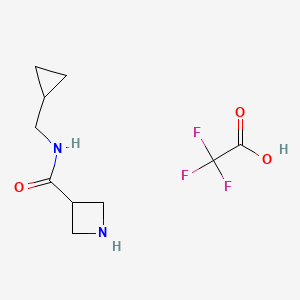
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)